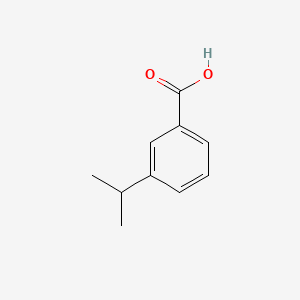

3-Isopropylbenzoic acid

CAS No.: 5651-47-8

Cat. No.: VC2124411

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5651-47-8 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | 3-propan-2-ylbenzoic acid |

| Standard InChI | InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12) |

| Standard InChI Key | DLYVSJDCQZVKMD-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=CC=C1)C(=O)O |

| Canonical SMILES | CC(C)C1=CC(=CC=C1)C(=O)O |

Introduction

Chemical Identity and Structure

3-Isopropylbenzoic acid (C₁₀H₁₂O₂) features a benzoic acid core with an isopropyl group substituted at the meta (position 3) on the benzene ring. This positioning distinguishes it from its isomers such as 4-isopropylbenzoic acid (also known as p-isopropylbenzoic acid or cuminic acid).

The structural characteristics of 3-isopropylbenzoic acid include:

-

A carboxylic acid group (-COOH) attached directly to a benzene ring

-

An isopropyl group (-CH(CH₃)₂) at the meta position

-

A molecular weight of approximately 164.2 g/mol

This meta substitution pattern creates a distinct molecular geometry that influences the compound's physical and chemical behavior compared to other isomers.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, 3-isopropylbenzoic acid would possess physical and chemical properties typical of substituted benzoic acids, while exhibiting unique characteristics due to its specific substitution pattern.

Physical Properties

The isopropyl group at the meta position would likely influence the crystal packing structure, potentially affecting properties such as melting point and solubility compared to other benzoic acid derivatives.

Chemical Properties

The chemical behavior of 3-isopropylbenzoic acid would be governed by two main functional groups:

-

The carboxylic acid group (-COOH), which can:

-

Form salts with bases

-

Undergo esterification with alcohols

-

React with amines to form amides

-

Participate in decarboxylation reactions under certain conditions

-

-

The isopropyl group, which:

-

Provides electron-donating effects to the aromatic ring

-

May influence the acidity of the carboxylic acid group

-

Can undergo oxidation under harsh conditions

-

Adds lipophilicity to the molecule

-

Synthesis Methods

While specific synthetic routes for 3-isopropylbenzoic acid aren't detailed in the provided search results, potential synthesis methods can be proposed based on general organic chemistry principles and approaches used for related compounds.

From Meta-Substituted Precursors

Starting with m-isopropylbenzene (also known as 3-isopropylbenzene or cumene), oxidation of the methyl group could yield 3-isopropylbenzoic acid. This approach would be analogous to the industrial oxidation of toluene to benzoic acid.

Carboxylation Methods

Another potential approach would involve carboxylation reactions of meta-substituted isopropylbenzene derivatives, such as:

-

Grignard reaction of 3-isopropylbromobenzene followed by carbonation

-

Lithiation of 3-isopropylbromobenzene followed by treatment with carbon dioxide

Adaptation of Related Synthesis Methods

The patent information in the search results describes a method for synthesizing p-isopropylbenzoic acid from β-pinene . Although this targets a different isomer, the approach might be adaptable for 3-isopropylbenzoic acid with appropriate modifications to direct substitution to the meta position.

Challenges in Selective Synthesis

A significant challenge in synthesizing 3-isopropylbenzoic acid would be achieving selective meta substitution, as many reactions tend to favor ortho/para substitution patterns due to electronic effects. This might require specific directing groups or multi-step approaches to achieve the desired meta-isopropyl positioning.

Analytical Identification

The identification and characterization of 3-isopropylbenzoic acid can be accomplished through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 3-isopropylbenzoic acid would show characteristic patterns:

-

A doublet around δ 1.2-1.3 ppm for the six methyl hydrogens of the isopropyl group

-

A multiplet around δ 2.9-3.0 ppm for the methine hydrogen of the isopropyl group

-

Complex aromatic signals for the benzene ring hydrogens in the δ 7.3-8.0 ppm region

-

A broad singlet around δ 12-13 ppm for the carboxylic acid hydrogen

The related p-isopropylbenzoic acid shows 1H NMR signals at δ=1.26 (d, 6H, J=6.9Hz); 2.97 (m, 1H, J=6.9Hz); 7.30 (d, 2H, J=8.2Hz); 8.02 (d, 2H, J=8.2Hz) . The meta-substituted version would show a more complex splitting pattern in the aromatic region.

Infrared Spectroscopy

Key IR absorption bands would include:

-

2500-3300 cm⁻¹ (O-H stretching of carboxylic acid)

-

1680-1700 cm⁻¹ (C=O stretching)

-

1585-1600 cm⁻¹ and 1400-1450 cm⁻¹ (aromatic C=C stretching)

-

1280-1320 cm⁻¹ (C-O stretching)

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak at m/z 164 (M⁺)

-

Fragment ions from loss of OH (M⁺-17), CO₂H (M⁺-45), and cleavage patterns characteristic of the isopropyl group

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) could be used to separate and identify 3-isopropylbenzoic acid from structural isomers and other related compounds, with retention times serving as an additional identification parameter.

Comparison with Isomers

The positional isomers of isopropylbenzoic acid exhibit distinct properties and behaviors that differentiate them from 3-isopropylbenzoic acid.

4-Isopropylbenzoic Acid (p-Isopropylbenzoic Acid)

Para-isopropylbenzoic acid, also known as cuminic acid, is mentioned in the search results and has been synthesized using β-pinene as a raw material. The para positioning results in:

-

Different crystalline structure

-

Potentially different melting point

-

Symmetrical substitution pattern affecting spectroscopic properties

-

Different reactivity pattern in electrophilic aromatic substitution reactions

2-Isopropylbenzoic Acid (o-Isopropylbenzoic Acid)

The ortho isomer would have distinctive properties due to proximity effects between the carboxylic acid and isopropyl groups:

-

Potential for intramolecular hydrogen bonding

-

Steric hindrance affecting reaction rates

-

Different physical properties due to molecular conformation

Structure-Property Relationships

The position of the isopropyl group on the benzoic acid ring creates distinctive electronic and steric environments that influence:

-

Acidity of the carboxylic acid group

-

Reactivity toward electrophilic and nucleophilic reagents

-

Crystalline packing and physical properties

-

Biological activity profiles

Research Challenges and Future Directions

Synthetic Methodology Development

Development of selective and efficient synthetic routes specifically targeting 3-isopropylbenzoic acid represents a challenge in synthetic organic chemistry. Future research might focus on:

-

Catalytic methods for direct C-H functionalization at the meta position

-

Regioselective transformations of readily available precursors

-

Green chemistry approaches to minimize waste and environmental impact

Comprehensive Physical Characterization

A comprehensive physical and spectroscopic characterization of 3-isopropylbenzoic acid would be valuable for reference purposes and structure-property relationship studies.

Applications Exploration

Investigation of potential applications in pharmaceuticals, materials science, and other fields could reveal unique utilities for this compound based on its specific structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume